4-Chlorodiphenylmethane 4-Chlorodiphenylmethane
Brand Name: Vulcanchem
CAS No.: 831-81-2
VCID: VC20844652
InChI: InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Molecular Formula: C13H11Cl
Molecular Weight: 202.68 g/mol

4-Chlorodiphenylmethane

CAS No.: 831-81-2

Cat. No.: VC20844652

Molecular Formula: C13H11Cl

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorodiphenylmethane - 831-81-2

Specification

CAS No. 831-81-2
Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
IUPAC Name 1-benzyl-4-chlorobenzene
Standard InChI InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Standard InChI Key NPOGRKGIBGKRNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Boiling Point 299.0 °C
298 °C @ 742 MM HG
Melting Point 7.5 °C

Introduction

Chemical Identity and Structure

4-Chlorodiphenylmethane, also known as p-chlorobenzylbenzene or 1-(benzyl)-4-chloro-benzene, is an aromatic compound characterized by a chlorine atom attached to one of the phenyl rings of diphenylmethane. This compound is identified by the CAS registry number 831-81-2 and possesses the molecular formula C13H11Cl with a molecular weight of 202.68 g/mol .

The compound features two benzene rings connected by a methylene (-CH2-) bridge, with one of the rings bearing a chlorine atom at the para position. This structural arrangement gives the molecule specific reactivity patterns that make it useful in organic synthesis. The chemical structure can be represented by several notations, including the SMILES string: C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl and the InChI identifier: InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 .

Nomenclature and Synonyms

4-Chlorodiphenylmethane is known by several synonyms in scientific literature and commercial contexts. These alternative names include:

  • NSC 83166

  • 4-chloroditan

  • 4-Benzylchlorobenzene

  • p-chlorobenzylbenzene

  • p-chlorodiphenylmethane

  • 1-(benzyl)-4-chloro-benzene

  • (p-chlorophenyl)phenylmethane

The diversity of nomenclature reflects the compound's use across different chemical disciplines and applications, though all refer to the same molecular structure.

Physical and Chemical Properties

4-Chlorodiphenylmethane exists as a light yellow liquid to colorless oil at room temperature. The compound possesses a range of physical and chemical properties that influence its handling, storage, and applications in chemical processes.

Key Physical Properties

The physical properties of 4-Chlorodiphenylmethane are presented in the following table:

PropertyValueReference
Physical FormColorless to pale yellow oil/liquid
Melting Point7°C
Boiling Point147-148°C (8 mm Hg) / 289.4°C (760 mmHg)
Density1.11-1.121 g/cm³
Refractive Index1.5854 (589.3 nm, 20°C)
Flash Point122°C
Vapor Pressure0.00383 mmHg at 25°C
Specific Gravity1.11

The melting point has been reported with some variation in the literature, with some sources citing a range of 15-17°C . Similarly, the boiling point has been reported at different pressures: 140°C at 399.966 Pa, 298°C at 98.8 kPa, and 122-123°C at 0.133 kPa .

Solubility Profile

The compound shows selective solubility in organic solvents and limited solubility in polar solvents. Specifically, it is slightly soluble in:

  • Dichloromethane

  • Chloroform

  • Dimethyl sulfoxide (DMSO)

  • Methanol

This solubility profile is important for reaction planning and purification processes in synthetic applications.

Synthesis and Preparation Methods

The industrial and laboratory preparation of 4-Chlorodiphenylmethane typically follows established synthetic routes that provide good yields and purity.

Industrial Synthesis

The primary industrial method for producing 4-Chlorodiphenylmethane involves the Friedel-Crafts alkylation reaction between p-chlorobenzyl chloride and benzene in the presence of zinc chloride as a Lewis acid catalyst . This method is efficient for large-scale production and provides good yields of the desired product.

The reaction can be represented as:

p-Chlorobenzyl chloride + Benzene → 4-Chlorodiphenylmethane + HCl

This synthesis approach has been documented in the scientific literature, with a notable reference in The Journal of Organic Chemistry from 1961 .

Laboratory Scale Preparation

For laboratory scale preparation, similar Friedel-Crafts chemistry is employed, though alternative Lewis acids such as aluminum chloride may be used. The reaction conditions are typically controlled to optimize yield and minimize side products. Purification can be achieved through distillation, taking advantage of the compound's well-defined boiling point at various pressures .

Applications and Uses

4-Chlorodiphenylmethane serves various functions in chemical synthesis and industrial applications, particularly in pharmaceutical development.

Pharmaceutical Intermediates

The compound functions as an important building block in the synthesis of various pharmaceutical compounds . One significant application is its role as a precursor in the synthesis of antiallergic drugs. Through bromination, 4-Chlorodiphenylmethane is converted to p-chlorodiphenylbromomethane, which serves as an intermediate in antihistamine drug synthesis .

A notable application is in the synthesis of diphenhydramine, a widely used antihistamine. Research has demonstrated the use of 4-Chlorodiphenylmethane as a starting material in continuous-flow synthesis of diphenhydramine, offering advantages in process efficiency and control .

Organic Synthesis Applications

Beyond pharmaceutical applications, 4-Chlorodiphenylmethane is utilized in:

  • Zinc-catalyzed benzylic C-H bond oxidation reactions to produce carbonyl-containing compounds with good yields

  • As a raw material for various organic synthesis pathways

  • As a building block for more complex molecular structures in fine chemical synthesis

Research Developments

Recent research involving 4-Chlorodiphenylmethane has focused on developing more efficient and sustainable synthetic processes, particularly in pharmaceutical manufacturing.

Continuous-Flow Synthesis

A significant research direction involves the application of 4-Chlorodiphenylmethane in continuous-flow synthesis systems. Researchers have developed a mass spectrometric directed system for the continuous-flow synthesis of diphenhydramine using chlorodiphenylmethane as a starting material .

This approach offers several advantages over traditional batch processes:

  • Real-time reaction monitoring using mass spectrometry

  • Improved process control and optimization

  • Enhanced efficiency in terms of reaction time and yield

  • Integration with downstream processes such as crystallization

Studies have investigated the effect of residence time and temperature on the synthesis, finding optimal conditions for maximizing yield. For instance, research has shown that the reaction yield increases with residence time up to 60 seconds, followed by a plateau at longer times .

Analytical Methods Development

Research has also advanced analytical methods for monitoring reactions involving 4-Chlorodiphenylmethane. Mass spectrometry (MS) has been employed as a process analytical tool for:

  • On-line reaction monitoring

  • Off-line yield quantitation

  • High-throughput route screening in microdroplets

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